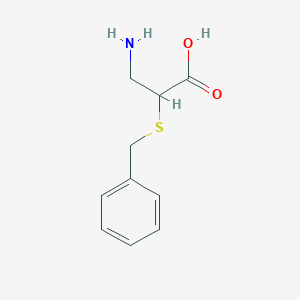
3-Amino-2-(benzylsulfanyl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-(benzylsulfanyl)propanoic acid typically involves the alkylation of cysteine with benzyl halides. One common method is the reaction of cysteine with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-2-(benzylsulfanyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the benzylsulfanyl group, yielding cysteine.
Substitution: The benzylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Cysteine.
Substitution: Various substituted cysteine derivatives.
Wissenschaftliche Forschungsanwendungen
3-Amino-2-(benzylsulfanyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in protein structure and function.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Amino-2-(benzylsulfanyl)propanoic acid involves its interaction with various molecular targets. The benzylsulfanyl group can participate in redox reactions, influencing the redox state of proteins and other biomolecules. Additionally, the amino and carboxyl groups allow the compound to interact with enzymes and receptors, modulating their activity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cysteine: Lacks the benzylsulfanyl group, making it less hydrophobic.
S-Benzyl-L-cysteine: Similar structure but with different stereochemistry.
Methionine: Contains a methylthio group instead of a benzylsulfanyl group.
Uniqueness
3-Amino-2-(benzylsulfanyl)propanoic acid is unique due to its benzylsulfanyl side chain, which imparts distinct chemical and physical properties. This structural feature allows for specific interactions with biomolecules, making it valuable in various research applications.
Eigenschaften
CAS-Nummer |
66211-23-2 |
|---|---|
Molekularformel |
C10H13NO2S |
Molekulargewicht |
211.28 g/mol |
IUPAC-Name |
3-amino-2-benzylsulfanylpropanoic acid |
InChI |
InChI=1S/C10H13NO2S/c11-6-9(10(12)13)14-7-8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H,12,13) |
InChI-Schlüssel |
PXLIZZRGMFZDFI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CSC(CN)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















